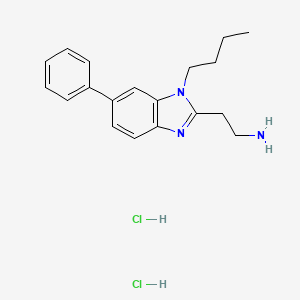

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride

Description

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a heterocyclic aromatic compound featuring a benzodiazole core substituted with a butyl group at the 1-position and a phenyl group at the 6-position. The ethanamine side chain is protonated as a dihydrochloride salt, enhancing its solubility and stability for pharmacological or biochemical applications.

Properties

Molecular Formula |

C19H25Cl2N3 |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

2-(1-butyl-6-phenylbenzimidazol-2-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C19H23N3.2ClH/c1-2-3-13-22-18-14-16(15-7-5-4-6-8-15)9-10-17(18)21-19(22)11-12-20;;/h4-10,14H,2-3,11-13,20H2,1H3;2*1H |

InChI Key |

FASXQXFWZHVYMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C=CC(=C2)C3=CC=CC=C3)N=C1CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the butyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively.

Formation of the ethan-1-amine side chain:

Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, such as amines and carboxylic acids.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles .

Scientific Research Applications

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related heterocyclic amines (Table 1). Key comparisons include:

Core Heterocycle Variations

- Benzodiazole vs. Benzothiazole/Imidazo-Oxazine: The benzodiazole core in the target compound differs from benzothiazoles (e.g., 2-(trifluoromethyl)-1,3-benzothiazol-6-amine hydrochloride, ) by replacing sulfur with two nitrogen atoms. Imidazo-oxazine derivatives (e.g., 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride, ) introduce oxygen, enhancing metabolic stability but reducing lipophilicity compared to benzodiazoles .

Substituent Effects

- Butyl and Phenyl Groups :

The 1-butyl and 6-phenyl substituents in the target compound contrast with simpler alkyl or aryl groups in analogs. For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride () lacks bulky substituents, likely resulting in lower steric hindrance and higher membrane permeability. The butyl chain in the target compound may prolong half-life by resisting oxidative metabolism .

Physicochemical Properties

While empirical data (e.g., logP, solubility) for the target compound are absent in the evidence, molecular weight and formula comparisons highlight trends (Table 1). The dihydrochloride salt form improves aqueous solubility relative to neutral analogs, a critical factor for bioavailability.

Table 1. Structural and Molecular Comparison of Selected Heterocyclic Amines

| Compound Name (CAS/Code) | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target compound | Benzodiazole | 1-butyl, 6-phenyl | Not provided | Not provided |

| 2-(Trifluoromethyl)-1,3-benzothiazol-6-amine hydrochloride (EN300-27696087) | Benzothiazole | 6-amine, 2-CF₃ | C₈H₆ClF₃N₂S | 254.66 |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride (22310-84-5) | Benzodioxin | 6-ethylamine | C₁₀H₁₄ClNO₂ | 223.68 |

| 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride | Imidazo-oxazine | 3-ethylamine | C₈H₁₅Cl₂N₃O | 240.13 |

Q & A

Q. Key Considerations :

- Temperature control (60–80°C) minimizes side reactions.

- Yield optimization requires stoichiometric adjustments and catalyst screening .

How can researchers resolve structural ambiguities in this compound using X-ray crystallography?

Advanced Research Question

Structural determination relies on SHELX software (e.g., SHELXL, SHELXT) for refining crystallographic

- Data Collection : High-resolution single-crystal diffraction data (resolution < 1.0 Å) is critical.

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. For example, the benzodiazole core’s planarity and dihedral angles with substituents are validated against electron density maps .

- Challenges : Disordered solvent molecules or counterions require constraints (e.g., DFIX in SHELXL) to stabilize refinement .

Case Study :

A related benzothiazole derivative (see ) showed dihedral angles of 6.5° between aromatic rings, resolved using SHELXL’s twin refinement .

What spectroscopic and chromatographic methods confirm the compound’s purity and structural integrity?

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₉H₂₂N₃Cl₂: ~380.1 g/mol) .

- HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients (retention time ~12 min) .

How does the dihydrochloride salt form influence solubility and bioavailability in pharmacological studies?

Advanced Research Question

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base (<5 mg/mL), critical for in vitro assays .

- Bioavailability : Salt formation improves membrane permeability, as observed in similar compounds (e.g., [2-(1-benzylpyrrolidin-3-yl)ethanamine dihydrochloride]) with logP reduced by ~1.5 units .

- Methodology :

What strategies mitigate impurities during synthesis, and how are they characterized?

Advanced Research Question

- Common Impurities :

- Unreacted Intermediates : Detected via TLC or HPLC.

- Oxidation Byproducts : E.g., quinone derivatives from benzodiazole ring oxidation .

- Mitigation :

- Characterization : LC-MS/MS identifies impurities by fragmentation patterns; IR confirms absence of carbonyl groups from oxidation .

What computational approaches support structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Molecular Docking : Predicts binding to biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina.

- QSAR Modeling :

- MD Simulations : Assess salt stability in physiological conditions (e.g., solvation free energy calculations) .

What are the best practices for storing this compound to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.